molecular formula C19H17ClN4O2S B11280657 N-(2-chlorobenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(2-chlorobenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11280657
M. Wt: 400.9 g/mol
InChI Key: MCWNLMXHOMCRNR-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that features a thiazole ring, a phenylcarbamoyl group, and a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 2-chloroacetamide derivatives and 1H-indole carbaldehyde oxime . The reaction conditions often require the use of catalysts such as sodium hydroxide and solvents like acetone at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C19H17ClN4O2S

Molecular Weight

400.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C19H17ClN4O2S/c20-16-9-5-4-6-13(16)11-21-17(25)10-15-12-27-19(23-15)24-18(26)22-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,21,25)(H2,22,23,24,26)

InChI Key

MCWNLMXHOMCRNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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